molecular formula C22H20F3NO2 B11945845 N-(2,4-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide CAS No. 853333-32-1

N-(2,4-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide

Cat. No.: B11945845
CAS No.: 853333-32-1
M. Wt: 387.4 g/mol
InChI Key: GJIXUJROIUCENG-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the trifluoromethylphenyl group. The final step involves the formation of the propanamide linkage. Common reagents used in these reactions include trifluoromethylbenzene, furan derivatives, and amide-forming agents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(2,4-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acetamide
  • N-(2,4-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)butanamide

Uniqueness

N-(2,4-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide is unique due to its specific structural features, such as the trifluoromethyl group and the furan ring, which confer distinct chemical and biological properties.

Properties

CAS No.

853333-32-1

Molecular Formula

C22H20F3NO2

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanamide

InChI

InChI=1S/C22H20F3NO2/c1-14-7-10-19(15(2)13-14)26-21(27)12-9-16-8-11-20(28-16)17-5-3-4-6-18(17)22(23,24)25/h3-8,10-11,13H,9,12H2,1-2H3,(H,26,27)

InChI Key

GJIXUJROIUCENG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3C(F)(F)F)C

Origin of Product

United States

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